5-(4-Methylpiperazin-1-yl)picolinic acid 5-(4-Methylpiperazin-1-yl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 892501-96-1
VCID: VC7769169
InChI: InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16)
SMILES: CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26

5-(4-Methylpiperazin-1-yl)picolinic acid

CAS No.: 892501-96-1

Cat. No.: VC7769169

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

5-(4-Methylpiperazin-1-yl)picolinic acid - 892501-96-1

Specification

CAS No. 892501-96-1
Molecular Formula C11H15N3O2
Molecular Weight 221.26
IUPAC Name 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16)
Standard InChI Key VBCOICFQWZXXGI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid, reflecting its pyridine-carboxylic acid core and 4-methylpiperazine substituent. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}_{2}PubChem
Molecular Weight221.26 g/molPubChem
Canonical SMILESCN1CCN(CC1)C2=CN=C(C=C2)C(=O)OPubChem

The piperazine ring introduces basicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Biological Interactions and Mechanisms

Target Engagement

Structural analogs of 5-(4-methylpiperazin-1-yl)picolinic acid exhibit affinity for histamine receptors and zinc finger proteins (ZFPs). For instance, picolinic acid derivatives disrupt zinc binding in ZFPs, altering their conformation and impairing DNA-binding activity. This mechanism is implicated in modulating transcriptional regulation and cellular signaling pathways.

Enzymatic Modulation

The compound’s carboxylic acid group enables interactions with enzymatic active sites. Related derivatives inhibit secreted aspartic peptidases and kinases, impacting processes such as protein phosphorylation and signal transduction . For example, piperazine-containing analogs have been shown to suppress the PI3K/AKT pathway in cancer cells, inducing apoptosis and reducing tumor growth.

Research Gaps and Future Directions

Clinical Translation

Despite promising preclinical data, no clinical trials have evaluated 5-(4-methylpiperazin-1-yl)picolinic acid. Priority areas include:

  • Pharmacokinetic studies: Assessing bioavailability and metabolic stability.

  • Target validation: Confirming interactions with histamine receptors and ZFPs.

Structural Optimization

Modifying the piperazine substituent or picolinic acid backbone could enhance selectivity. For instance, introducing fluorinated groups may improve blood-brain barrier penetration for neurological applications .

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